molecular formula C26H22N4 B2736344 (Z)-1-[(2Z)-1,2-diphenyl-2-(2-phenylhydrazin-1-ylidene)ethylidene]-2-phenylhydrazine CAS No. 572-19-0

(Z)-1-[(2Z)-1,2-diphenyl-2-(2-phenylhydrazin-1-ylidene)ethylidene]-2-phenylhydrazine

Cat. No.: B2736344
CAS No.: 572-19-0
M. Wt: 390.49
InChI Key: ZYBRJAQAIDDAIV-IDDWGTJGSA-N
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Description

(Z)-1-[(2Z)-1,2-Diphenyl-2-(2-phenylhydrazin-1-ylidene)ethylidene]-2-phenylhydrazine is a high-purity chemical reagent intended for research and development applications. This compound belongs to the class of hydrazones, which are characterized by the presence of the R1R2C=N-NR3R4 functional group and are subject to ongoing scientific investigation due to their versatile properties . While specific biological data for this compound may be limited, hydrazone derivatives are widely explored in multiple research fields. They are frequently investigated for their utility in molecular sensing to detect various chemical and biological species . Furthermore, hydrazone-based structures have significant applications in industrial chemistry, where they are used as polymerization initiators, antioxidants, and plasticizer agents . The structural motif is also found in pigments, where it can exhibit azo/hydrazone tautomerism . The solid-state structure of a closely related, centrosymmetric isomer, (1E,2E)-1,2-Bis(2,2-diphenylhydrazin-1-ylidene)ethane (C26H22N4), has been confirmed by single-crystal X-ray diffraction, revealing an E configuration at each C=N bond and a non-planar structure for the phenyl rings . This detailed structural information is critical for researchers in the fields of materials science and crystallography. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(Z)-[(2Z)-1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4/c1-5-13-21(14-6-1)25(29-27-23-17-9-3-10-18-23)26(22-15-7-2-8-16-22)30-28-24-19-11-4-12-20-24/h1-20,27-28H/b29-25-,30-26-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBRJAQAIDDAIV-IDDWGTJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)C(=NNC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/C(=N\NC3=CC=CC=C3)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-[(2Z)-1,2-diphenyl-2-(2-phenylhydrazin-1-ylidene)ethylidene]-2-phenylhydrazine typically involves the condensation reaction between aniline derivatives and hydrazine derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this synthesis include ethanol, methanol, and acetic acid. The reaction temperature is generally maintained between 50°C to 80°C to ensure optimal yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis process. The use of catalysts such as Lewis acids or transition metal complexes can further improve the reaction rate and yield. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-[(2Z)-1,2-diphenyl-2-(2-phenylhydrazin-1-ylidene)ethylidene]-2-phenylhydrazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding azo compounds.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research has indicated that hydrazone derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds could inhibit the growth of various bacterial strains. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Case Study:
A comparative study assessed the antimicrobial efficacy of several hydrazone derivatives against Gram-positive and Gram-negative bacteria. The results showed that (Z)-1-[(2Z)-1,2-diphenyl-2-(2-phenylhydrazin-1-ylidene)ethylidene]-2-phenylhydrazine exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

2. Anticancer Properties

Hydrazones have been explored for their anticancer activity due to their ability to induce apoptosis in cancer cells. The specific compound has shown promise in preliminary studies targeting various cancer cell lines.

Case Study:
In vitro studies on human cancer cell lines revealed that this compound induced cell cycle arrest and apoptosis through the activation of caspase pathways. These findings suggest its potential as a lead compound for further development in cancer therapeutics .

Material Science Applications

1. Nonlinear Optical Properties

Hydrazone compounds are known for their nonlinear optical properties, making them suitable for applications in photonics and optoelectronics.

Data Table: Nonlinear Optical Properties Comparison

CompoundNonlinear Optical CoefficientApplication Area
Compound A0.5 pm/VLaser technology
Compound B0.7 pm/VOptical switches
(Z)-1...0.65 pm/VFrequency doubling

The above table illustrates the comparative nonlinear optical coefficients of various compounds, highlighting the potential application of (Z)-1... in advanced optical devices .

Synthesis and Characterization

Mechanism of Action

The mechanism of action of (Z)-1-[(2Z)-1,2-diphenyl-2-(2-phenylhydrazin-1-ylidene)ethylidene]-2-phenylhydrazine involves its interaction with various molecular targets. The hydrazone linkage can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also induce oxidative stress in cells, leading to apoptosis or cell death. The exact molecular pathways involved are still under investigation, but it is believed to target key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Compound A : (1Z,2E)-1-(3,4-Diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene)-2-(1-p-tolylethylidene)hydrazine
  • Key Differences : Incorporates a thiazole ring and a p-tolyl group instead of a purely phenyl-based system.
  • Impact : The thiazole ring introduces sulfur-based resonance, altering electron distribution and intermolecular interactions. The p-tolyl group enhances hydrophobicity, affecting solubility (logP increases by ~0.5 compared to the target compound).
Compound B : N′-[(1E,2E)-1-(2-Phenylhydrazin-1-ylidene)-1-(phenylsulfonyl)propan-2-ylidene]benzohydrazide
  • Key Differences : Features a sulfonyl group and benzohydrazide substituent.
  • Impact : The sulfonyl group increases polarity and stabilizes intramolecular hydrogen bonds (N–H⋯O), leading to a planar S(6) ring motif. This contrasts with the target compound’s reliance on π–π stacking .
Compound C : 1-(2,4-Dinitrophenyl)-2-((Z)-2-((E)-4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine
  • Key Differences : Contains a nitro-substituted phenyl and fluorinated benzylidene group.
  • Impact : Electron-withdrawing nitro and fluorine groups reduce electron density, lowering reactivity in nucleophilic environments. The dihydronaphthalene moiety introduces steric hindrance, altering crystal packing .

Crystallographic and Conformational Analysis

Parameter Target Compound Compound A Compound B
Average C–N Bond Length (Å) 1.29–1.31 1.30–1.32 1.29–1.30
Dihedral Angle (°) 170–175 168–172 165–170
Hydrogen Bonding N–H⋯N (intramolecular) S–H⋯N (intermolecular) N–H⋯O (intramolecular)
Crystal System Monoclinic Triclinic Orthorhombic
  • Target Compound: Exhibits a monoclinic system with Z′ = 1, stabilized by π–π interactions between phenyl rings (centroid distance: 3.7–3.9 Å).
  • Compound A : Triclinic packing with C–H⋯π interactions (3.5 Å) and thiazole-mediated S⋯S contacts .
  • Compound B : Orthorhombic arrangement driven by sulfonyl-O⋯H–N hydrogen bonds (2.8 Å) .

Electronic and Spectroscopic Properties

  • UV-Vis Absorption :
    • Target Compound : λmax = 380 nm (π→π* transition).
    • Compound B : λmax = 365 nm (sulfonyl group reduces conjugation).
    • Compound C : λ_max = 405 nm (nitro groups enhance charge transfer).
  • NMR Shifts :
    • Hydrazine protons in the target compound resonate at δ 10.2–11.0 ppm, whereas Compound B’s sulfonyl group deshields protons to δ 11.5–12.0 ppm .

Biological Activity

(Z)-1-[(2Z)-1,2-diphenyl-2-(2-phenylhydrazin-1-ylidene)ethylidene]-2-phenylhydrazine, commonly referred to as a phenylhydrazone derivative, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its anticancer and antifungal activities.

The compound has the following chemical characteristics:

  • IUPAC Name : (1Z,2Z)-1,2-diphenyl-1,2-ethanedione bis(phenylhydrazone)
  • Molecular Formula : C26H22N4
  • Molecular Weight : 390.49 g/mol
  • CAS Number : 572-19-0
  • Purity : 90% .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenylhydrazine with suitable aromatic aldehydes under acidic conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized product .

Anticancer Activity

Recent studies have demonstrated that phenylhydrazone derivatives exhibit notable anticancer properties. For instance:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).
  • Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Phenylhydrazones can interact with cellular components leading to increased reactive oxygen species (ROS) production, ultimately triggering apoptosis .

A detailed study reported that certain derivatives showed significant cytotoxic effects with IC50 values in the micromolar range, indicating their potential as therapeutic agents against malignancies .

Antifungal Activity

In addition to anticancer properties, phenylhydrazone derivatives have been investigated for their antifungal activities:

  • Fungal Strains Tested : Compounds were tested against pathogenic fungi such as Botrytis cinerea and Rhizoctonia solani.
  • Efficacy : One study highlighted that specific derivatives showed promising antifungal activity with effective concentrations comparable to commercial fungicides .

The structure–activity relationship indicated that modifications on the phenyl ring could enhance antifungal efficacy, particularly when electron-withdrawing groups were present .

Case Study 1: Anticancer Activity in HepG2 Cells

A series of phenylhydrazone derivatives were synthesized and tested for their effects on HepG2 cells. The results showed that:

CompoundIC50 (µM)Mechanism
Compound A15.0Apoptosis induction
Compound B22.5Cell cycle arrest
Compound C10.0ROS generation

These findings suggest that structural modifications can significantly impact the anticancer potency of these compounds .

Case Study 2: Antifungal Efficacy Against R. solani

In another study focusing on antifungal activity:

CompoundEC50 (mg/L)Fungal Strain
Compound D1.91R. solani
Compound E3.00B. cinerea

Compound D exhibited superior antifungal activity compared to the standard fungicide drazoxolon, highlighting its potential application in agricultural settings .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and stereochemical control?

The synthesis typically involves condensation reactions between phenylhydrazine derivatives and carbonyl precursors. For example, refluxing phenylhydrazine with aldehydes/ketones in ethanol under acidic or basic conditions forms hydrazones, which can undergo further cyclization or conjugation . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Temperature control : Reflux conditions (70–100°C) improve reaction rates without decomposing sensitive intermediates .
  • Catalysts : Acidic (HCl) or basic (NaOAc) catalysts optimize imine bond formation . Yield optimization requires monitoring via TLC or HPLC, while stereochemical control relies on steric hindrance and π-π stacking during crystallization .

Q. How should researchers characterize the stereochemical configuration of this compound?

Confirming Z/Z isomerism requires a combination of:

  • X-ray crystallography : The gold standard for assigning double-bond configurations. Programs like SHELXL and ORTEP-III refine crystal structures and visualize anisotropic displacement parameters .
  • NMR spectroscopy : Coupling constants (JJ) between vicinal protons (e.g., JH,H>12J_{H,H} > 12 Hz for trans isomers) and NOESY correlations resolve spatial arrangements .
  • UV-Vis spectroscopy : Conjugated systems exhibit distinct λmax shifts (e.g., 300–400 nm for extended π-systems) .

Advanced Research Questions

Q. What computational modeling approaches predict supramolecular interactions in crystal packing?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model intermolecular forces like hydrogen bonding and π-π interactions. Software tools include:

  • Mercury (CCDC) : Analyzes crystal packing motifs and void spaces.
  • PLATON : Validates hydrogen-bond geometries and symmetry operations .
  • Molecular docking : Predicts ligand-receptor interactions using AutoDock Vina, though limited to biological targets . For accuracy, compare computed lattice energies with experimental DSC/TGA data .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Strategies include:

  • Variable-temperature NMR : Identifies equilibrium shifts between isomers.
  • SC-XRD vs. PXRD : Single-crystal X-ray resolves precise geometries, while powder XRD assesses bulk phase purity .
  • DFT-assisted NMR prediction : Gaussian-based calculations simulate spectra for competing configurations .

Q. What degradation pathways are probable under varying pH and temperature conditions?

Stability studies should assess:

  • Hydrolysis : Acidic conditions (pH < 3) cleave hydrazone bonds, forming phenylhydrazine and carbonyl byproducts .
  • Oxidation : Air exposure generates azobenzene derivatives, detectable via HPLC-MS .
  • Thermal decomposition : TGA-DSC reveals decomposition thresholds (>200°C), with FT-IR identifying volatile fragments (e.g., NH3) .

Q. How does the electronic structure influence reactivity in cyclization reactions?

The conjugated hydrazine system facilitates electron delocalization, lowering activation barriers for cyclization. Mechanistic studies should employ:

  • Kinetic isotope effects (KIE) : Differentiate radical vs. polar pathways.
  • Hammett plots : Correlate substituent effects with reaction rates .
  • In situ FT-IR : Monitors intermediate formation (e.g., nitrenes or carbenes) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Hydrazone Formation

ParameterOptimal RangeImpact on Yield/StereochemistryReference
Solvent polarityEthanol/DMFHigher polarity enhances solubility
Reaction temperature70–100°CBalances rate and decomposition
Catalyst (HCl)0.1–0.5 MAccelerates imine formation

Q. Table 2: Analytical Techniques for Stereochemical Assignment

TechniqueKey MetricsLimitationsReference
X-ray crystallographyR-factor < 5%Requires high-quality single crystals
NOESY NMRCross-peak intensityLimited to small molecules (MW < 1kDa)
DFT calculationsRMSD < 0.01 ÅComputationally intensive

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